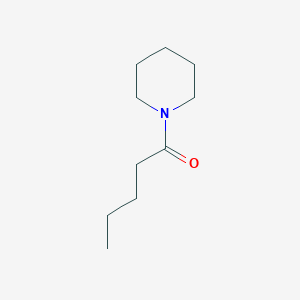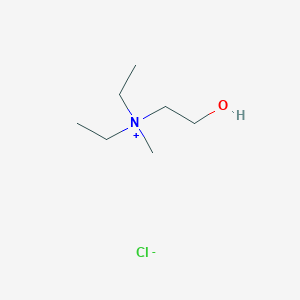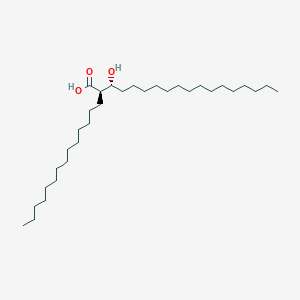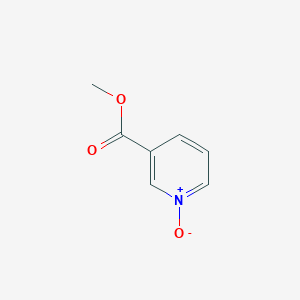
Thamnosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thamnosin is a natural product isolated from the roots of Thamnosma montana. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Thamnosin has attracted significant attention from the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
1. Coagulation Function in Acidosis
Thamnosin, identified as tris-hydroxymethylaminomethane (THAM) in some studies, has been researched for its effects on coagulation abnormalities caused by acidosis. A study on pigs found that THAM could correct acid-base deficits but did not acutely reverse coagulation abnormalities in acidosis models (Martini et al., 2007).
2. Role in Intracellular Calcium Signaling
Thapsigargin, a guaianolide compound, has been extensively used to study intracellular calcium signaling. Its action as an inhibitor of sarco-endoplasmic reticulum Ca(2+)-ATPases in mammalian cells has facilitated understanding of the mechanisms of intracellular Ca2+ signaling (Treiman et al., 1998).
3. Natural Product Investigation in Thamnosma Montana
Research on Thamnosma montana, a plant species, has led to the identification of several constituents, including thamnosin. This exploration of natural products highlights the unique chemical systems present in nature (Kutney et al., 1972).
4. Clinical Pharmacology of THAM
The clinical pharmacology of THAM has been studied for its use in correcting acute acidosis during various medical conditions. Its effectiveness, low toxicity, and rapid elimination make it a useful agent in clinical settings (Nahas, 1963).
5. Machine Learning in Diabetes Research
Machine learning and data mining methods, although not directly related to thamnosin, have been applied in diabetes research, showcasing the broad scope of scientific research and its applications in health sciences (Kavakiotis et al., 2017).
6. THAM in Treatment of Quinidine Intoxication
THAM has been evaluated for its effectiveness in treating quinidine cardiotoxicity in experimental studies, highlighting its potential therapeutic applications (Sierra et al., 1962).
Eigenschaften
CAS-Nummer |
18458-66-7 |
|---|---|
Produktname |
Thamnosin |
Molekularformel |
C30H28O6 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
7-methoxy-6-[(E)-2-[2-(7-methoxy-2-oxochromen-6-yl)-1,4-dimethylcyclohex-3-en-1-yl]ethenyl]chromen-2-one |
InChI |
InChI=1S/C30H28O6/c1-18-9-11-30(2,12-10-21-14-19-5-7-28(31)35-25(19)16-24(21)33-3)23(13-18)22-15-20-6-8-29(32)36-26(20)17-27(22)34-4/h5-8,10,12-17,23H,9,11H2,1-4H3/b12-10+ |
InChI-Schlüssel |
SWGAQLQAABDHGT-ZRDIBKRKSA-N |
Isomerische SMILES |
CC1=CC(C(CC1)(C)/C=C/C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
SMILES |
CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
Kanonische SMILES |
CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
melting_point |
244-246°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)






![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
